Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Overview
Description
Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a chemical compound with the CAS Number: 1423029-64-4 . It has a molecular weight of 166.22 and its IUPAC name is octahydropyrido [2,1-c] [1,4]oxazine-3-carbonitrile . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for Octahydropyrido[2,1-c]morpholine-3-carbonitrile is 1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8 (11)7-12-9/h8-9H,1-4,6-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a powder . It has a molecular weight of 166.22 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Derivatives
- Cross-recyclization techniques involving compounds related to Octahydropyrido[2,1-c]morpholine-3-carbonitrile have been studied. These methods have led to the formation of various substituted carbonitriles and their derivatives (Dyachenko & Dyachenko, 2008). Additionally, the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines has been reported, which are derived from similar structural compounds (El-Dean, Radwan, & Zaki, 2008).
Biological Evaluation
- A study on the synthesis of novel pyrimidine-5-carbonitriles featuring a morpholine moiety explored their potential as antitumor agents. These derivatives showed promising in vitro antitumor activity (Helwa et al., 2020).
Reactions with Secondary Dialkylamines
- The reactions of selected 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine have been investigated, providing insights into the formation of various derivatives (Kalogirou & Koutentis, 2014).
Optical and Electronic Properties
- A study focused on the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally related to Octahydropyrido[2,1-c]morpholine-3-carbonitrile. This research provides valuable insights into their potential applications in materials science (Irfan et al., 2020).
Chemical Synthesis Techniques
- The synthesis and properties of various carbonitrile derivatives involving morpholine and other compounds have been widely studied, offering insights into their chemical behavior and potential applications in different fields (Eremkin et al., 2009).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 . The compound is considered dangerous, as indicated by the signal word .
properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZKCJVSORTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrido[2,1-c]morpholine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.